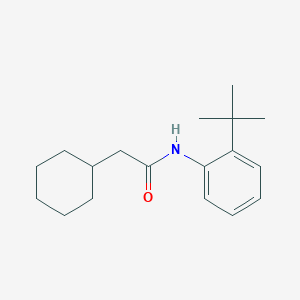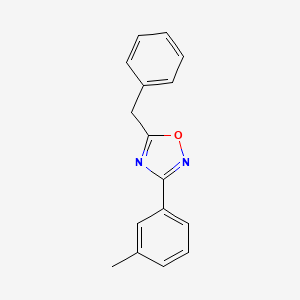
5-benzyl-3-(3-methylphenyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-benzyl-3-(3-methylphenyl)-1,2,4-oxadiazole (BMPO) is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. The compound has a unique structure that makes it a promising candidate for use in pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes or receptors involved in cellular processes .
Mode of Action
The exact mode of action of 5-benzyl-3-(3-methylphenyl)-1,2,4-oxadiazole is not well-documented. It is likely that the compound interacts with its targets, leading to changes in their function. This could involve binding to the active site of an enzyme or receptor, altering its conformation, and thereby modulating its activity .
Biochemical Pathways
Based on the structural similarity to other compounds, it might influence pathways related to cell proliferation or signal transduction .
Pharmacokinetics
Metabolism could alter the compound’s activity and excretion would determine its residence time in the body .
Result of Action
Similar compounds have shown antiproliferative effects, suggesting that this compound might also influence cell growth and division .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature could affect the compound’s stability or its interaction with targets .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-benzyl-3-(3-methylphenyl)-1,2,4-oxadiazole is its unique structure, which makes it a promising candidate for use in various fields of science. This compound has been shown to have a wide range of potential applications, including pharmaceuticals, agrochemicals, and materials science. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are many potential future directions for the study of 5-benzyl-3-(3-methylphenyl)-1,2,4-oxadiazole. One area of research that could be explored is the development of new synthetic methods for this compound that could improve its solubility and make it easier to work with in lab experiments. Another area of research that could be explored is the use of this compound as a fluorescent probe for detecting metal ions. Additionally, further studies could be conducted to investigate the potential use of this compound as a herbicide and insecticide, as well as its potential use in OLEDs.
Aplicaciones Científicas De Investigación
5-benzyl-3-(3-methylphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields of science, including pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, this compound has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. In agrochemicals, this compound has been studied for its potential use as a herbicide and insecticide. In materials science, this compound has been studied for its potential use in organic light-emitting diodes (OLEDs) and as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
5-benzyl-3-(3-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-6-5-9-14(10-12)16-17-15(19-18-16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGBKNSWHZSNCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dimethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B3461191.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B3461199.png)
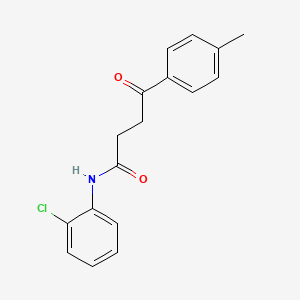
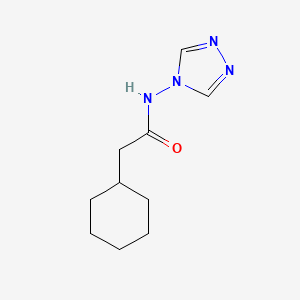
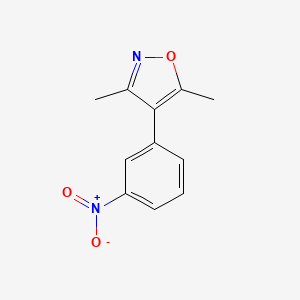
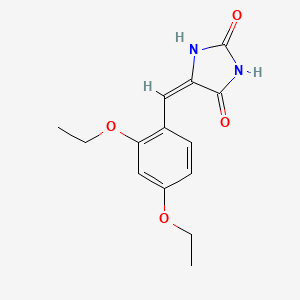

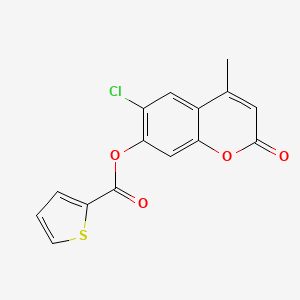
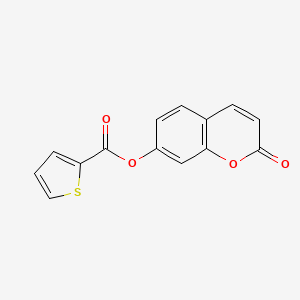
![methyl 2-[(cyclohexylacetyl)amino]benzoate](/img/structure/B3461237.png)
![5-[(2-fluorobenzyl)thio]-1-(3-methoxyphenyl)-1H-tetrazole](/img/structure/B3461266.png)
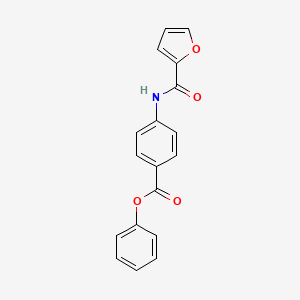
![N-{4-[(phenylthio)methyl]phenyl}methanesulfonamide](/img/structure/B3461276.png)
